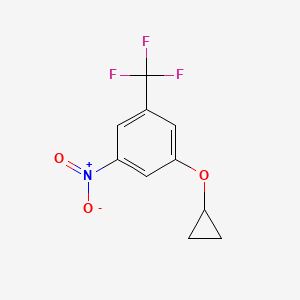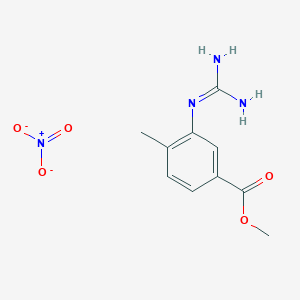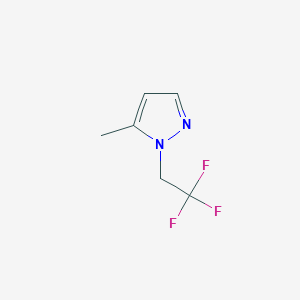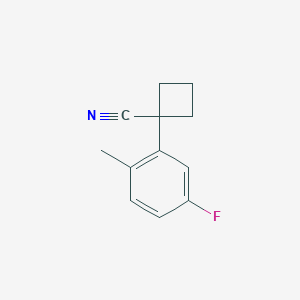
1-(5-Fluoro-2-methylphenyl)cyclobutanecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-2-methylphenyl)cyclobutanecarbonitrile is a chemical compound with the molecular formula C12H12FN and a molecular weight of 189.23 g/mol. It is a useful research chemical, often employed as a building block in various chemical syntheses.
Vorbereitungsmethoden
The synthesis of 1-(5-Fluoro-2-methylphenyl)cyclobutanecarbonitrile typically involves the reaction of 5-fluoro-2-methylbenzyl chloride with cyclobutanecarbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
1-(5-Fluoro-2-methylphenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-2-methylphenyl)cyclobutanecarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of biological pathways and mechanisms, particularly those involving fluorinated aromatic compounds.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific diseases, often utilizes this compound.
Industry: It is used in the production of specialty chemicals, including intermediates for the synthesis of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)cyclobutanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to increased potency and selectivity. The cyclobutane ring provides structural rigidity, which can influence the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(5-Fluoro-2-methylphenyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)cyclobutanecarbonitrile: This compound has a similar structure but lacks the methyl group, which can affect its reactivity and biological activity.
1-(5-Chloro-2-methylphenyl)cyclobutanecarbonitrile: The chlorine atom in this compound can lead to different chemical and biological properties compared to the fluorine atom in this compound.
1-(5-Fluoro-2-methylphenyl)cyclopentanecarbonitrile: The cyclopentane ring in this compound provides different steric and electronic effects compared to the cyclobutane ring.
These comparisons highlight the unique features of this compound, such as its specific fluorine substitution and cyclobutane ring structure, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12FN |
|---|---|
Molekulargewicht |
189.23 g/mol |
IUPAC-Name |
1-(5-fluoro-2-methylphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H12FN/c1-9-3-4-10(13)7-11(9)12(8-14)5-2-6-12/h3-4,7H,2,5-6H2,1H3 |
InChI-Schlüssel |
OOKVEGBVSDNUCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)C2(CCC2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![rel-(1R,6S)-4,7,7-Trimethylbicyclo[4.1.0]hept-2-ene](/img/structure/B11721982.png)

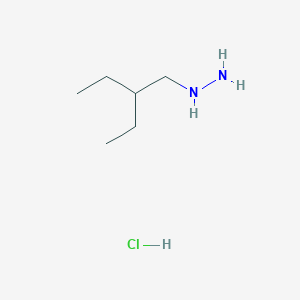
![3-[ethoxy(ethyl)phosphoryl]prop-2-enoic acid](/img/structure/B11722007.png)
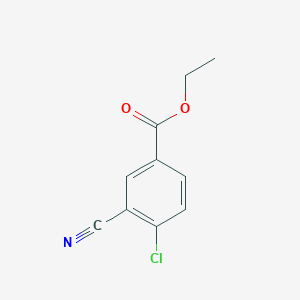
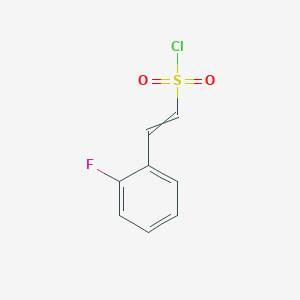
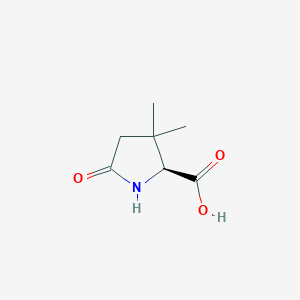
![1-[2-(2-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11722020.png)
